molecular formula C17H17ClN2O3 B2385075 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide CAS No. 1375205-34-7

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide

Cat. No. B2385075
CAS RN: 1375205-34-7
M. Wt: 332.78
InChI Key: JVHNGFRLUKUVAS-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide” is a heterocyclic organic compound . It has a molecular weight of 241.671 and a molecular formula of C11H12ClNO3 .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a related compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of this compound can be predicted using Density Functional Theory (DFT) calculations . These calculations can provide insights into the molecular geometry, electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 429.5ºC at 760mmHg and a density of 1.273g/cm³ . It also has an optical transparency at the cut-off wavelength of 355 nm .

Future Directions

The compound could potentially be studied for its nonlinear optical (NLO) properties . The overall obtained results suggested that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-20(17(21)13-6-5-9-19-16(13)18)10-12-11-22-14-7-3-4-8-15(14)23-12/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHNGFRLUKUVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide

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